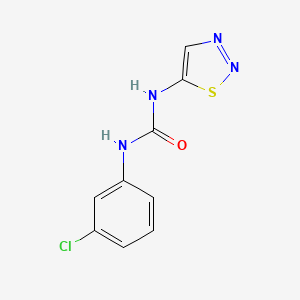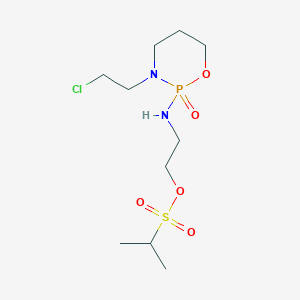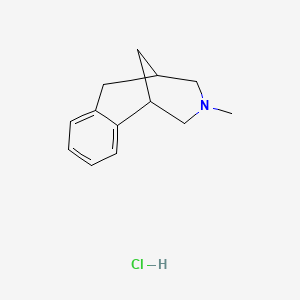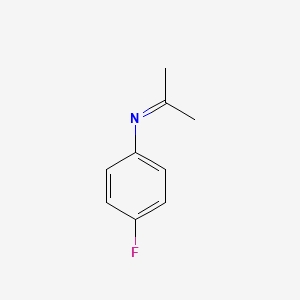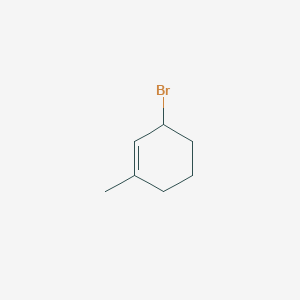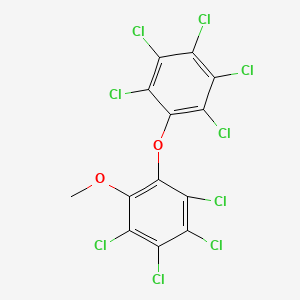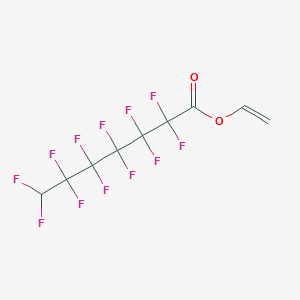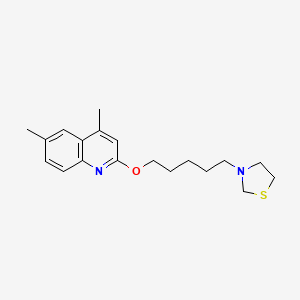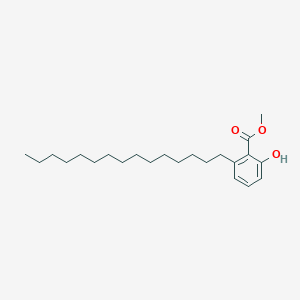
Benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester, also known as methyl 2-hydroxy-6-pentadecylbenzoate, is an organic compound with the molecular formula C23H38O3. This compound is a derivative of benzoic acid and is characterized by the presence of a long pentadecyl chain attached to the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester typically involves the esterification of 2-hydroxy-6-pentadecylbenzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
2-Hydroxy-6-pentadecylbenzoic acid+MethanolH2SO4Methyl 2-hydroxy-6-pentadecylbenzoate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: The ester group in benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The hydroxyl group on the benzene ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a catalyst for halogenation.
Major Products Formed
Hydrolysis: 2-Hydroxy-6-pentadecylbenzoic acid and methanol.
Reduction: 2-Hydroxy-6-pentadecylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester involves its interaction with cellular membranes and enzymes. The long hydrophobic pentadecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
Salicylic acid, 6-pentadecyl-: Similar structure but lacks the ester group.
Methyl 6-methylsalicylate: Similar ester group but with a shorter alkyl chain.
Hydroginkgolic acid: Another derivative of benzoic acid with a different alkyl chain length.
Uniqueness
Benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester is unique due to its combination of a long hydrophobic chain and a reactive ester group. This combination imparts distinct physical and chemical properties, making it valuable in various applications, particularly in the formulation of products requiring both hydrophobicity and reactivity.
Propiedades
Número CAS |
38449-27-3 |
|---|---|
Fórmula molecular |
C23H38O3 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-6-pentadecylbenzoate |
InChI |
InChI=1S/C23H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21(24)22(20)23(25)26-2/h16,18-19,24H,3-15,17H2,1-2H3 |
Clave InChI |
KYAPUQUQNSWRIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



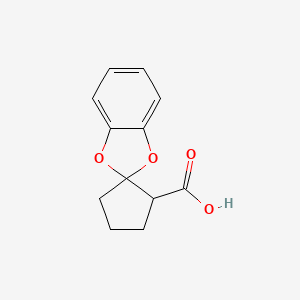

![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
